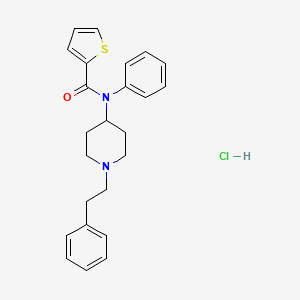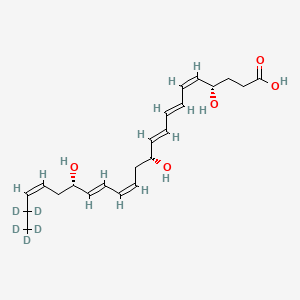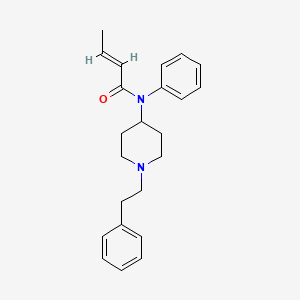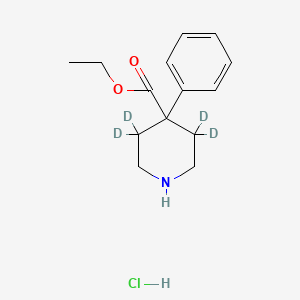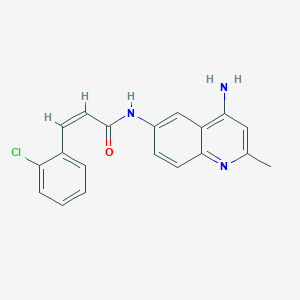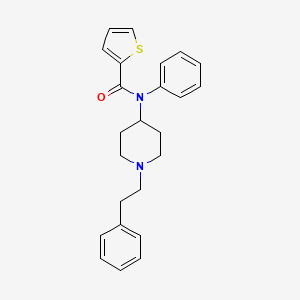![molecular formula C46H58N8O8 B10779079 (2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Diketonitrile is typically synthesized through the hydrolysis of isoxaflutole. Isoxaflutole undergoes a spontaneous rearrangement in the presence of water, leading to the formation of diketonitrile via the opening of the isoxazole ring . This process can be influenced by factors such as pH and temperature. Industrial production methods often involve the use of acetonitrile as a solvent to prepare stock solutions of isoxaflutole, which are then hydrolyzed to produce diketonitrile .
Chemical Reactions Analysis
Diketonitrile undergoes various chemical reactions, including oxidation and nucleophilic substitution. One notable reaction is its rapid reaction with hypochlorite in water, leading to the formation of benzoic acid as a major product . The reaction stoichiometry shows a molar ratio of hypochlorite to diketonitrile of 2. Additionally, chlorinated intermediates such as chlorinated benzoyl and chlorinated ketone are formed during this reaction . Common reagents used in these reactions include hypochlorite and other oxidizing agents.
Scientific Research Applications
Diketonitrile has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of diketonitrile involves its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone and α-tocopherol . This inhibition leads to a decrease in these prenylquinones, resulting in the accumulation of phytoene and a subsequent decrease in carotenoids . The compound’s phytotoxic effects are due to this disruption in the biosynthesis of essential pigments in plants.
Comparison with Similar Compounds
Diketonitrile is often compared with other herbicide degradation products, such as benzoic acid and cyclopropanecarboxylic acid . Unlike these compounds, diketonitrile is more water-soluble and has a higher potential for transport to groundwater . Its unique mechanism of action, involving the inhibition of HPPD, sets it apart from other similar compounds that may act through different pathways .
References
Properties
Molecular Formula |
C46H58N8O8 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40+,41+,45+/m0/s1 |
InChI Key |
HZHUKQLWLNDVDZ-IBDVCRJISA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N[C@@H](CC[C@@H](C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)NC(CCC(CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z,8Z,11Z,14Z)-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) icosa-5,8,11,14-tetraenoate](/img/structure/B10779000.png)
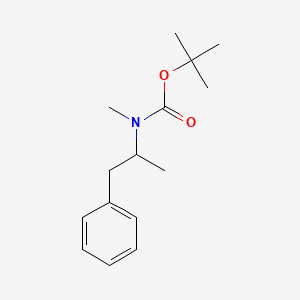
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B10779013.png)
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)
